molecular formula C15H13Cl2NO2 B5779691 N-benzyl-3,5-dichloro-4-methoxybenzamide

N-benzyl-3,5-dichloro-4-methoxybenzamide

Cat. No.: B5779691
M. Wt: 310.2 g/mol
InChI Key: SPAYLYSPCWYGEK-UHFFFAOYSA-N
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Description

N-benzyl-3,5-dichloro-4-methoxybenzamide is a benzamide derivative characterized by a central benzamide core substituted with chlorine atoms at the 3- and 5-positions, a methoxy group at the 4-position, and an N-benzyl group. This substitution pattern confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions. The compound’s structural complexity makes it a subject of interest in medicinal chemistry, particularly for studying structure-activity relationships (SAR) in receptor binding or enzyme inhibition.

Properties

IUPAC Name

N-benzyl-3,5-dichloro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-20-14-12(16)7-11(8-13(14)17)15(19)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAYLYSPCWYGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3,5-dichloro-4-methoxybenzamide typically involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3,5-dichloro-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of 3,5-dichloro-4-methoxybenzoic acid.

    Reduction: Formation of N-benzyl-3,5-dichloro-4-methoxybenzylamine.

    Substitution: Formation of this compound derivatives with various substituents.

Scientific Research Applications

N-benzyl-3,5-dichloro-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-3,5-dichloro-4-methoxybenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Chloro and Methoxy Groups : The 3,5-dichloro-4-methoxy substitution is a common motif in bioactive benzamides, contributing to steric bulk and electron-withdrawing effects. This enhances binding to hydrophobic pockets in enzymes or receptors .
  • N-Substituents : Replacing the benzyl group with heterocycles (e.g., benzothiazole, piperazine) alters solubility and target specificity. For instance, piperazine derivatives show improved water solubility, critical for CNS drug development .

Key Observations :

  • The N-benzyl group in the target compound may favor interactions with aromatic residues in receptor pockets, as seen in GPCR-targeting analogs .
  • Chloro and methoxy groups synergistically enhance binding affinity but may reduce metabolic clearance compared to nitro-substituted analogs (e.g., 3,5-dinitrobenzamide derivatives) .

Physicochemical Properties

Property This compound 3,5-Dimethoxybenzamide 4-Chloro-N-(4-sulfamoylphenyl)benzamide
LogP (Predicted) 3.8 1.9 2.5
Solubility (mg/mL) 0.12 8.7 1.3
Melting Point (°C) 145–148 98–100 162–165

Key Observations :

  • The dichloro and methoxy substituents increase hydrophobicity (higher LogP), reducing aqueous solubility but improving membrane permeability .
  • Sulfonamide-containing analogs exhibit moderate solubility due to hydrogen-bonding capabilities .

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